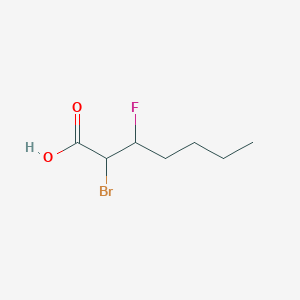
4,4,4-Trifluoro-2-methyl-1-phenyl-3-(trifluoromethyl)but-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trifluoro-2-methyl-1-phenyl-3-(trifluoromethyl)but-2-en-1-one is an organic compound characterized by the presence of trifluoromethyl groups and a phenyl ring. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 4,4,4-Trifluoro-2-methyl-1-phenyl-3-(trifluoromethyl)but-2-en-1-one typically involves the condensation of phenylacetone with trifluoroacetone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. Industrial production methods may involve continuous flow processes to enhance yield and efficiency.
Analyse Des Réactions Chimiques
4,4,4-Trifluoro-2-methyl-1-phenyl-3-(trifluoromethyl)but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups, often using reagents like sodium methoxide or lithium diisopropylamide.
Applications De Recherche Scientifique
4,4,4-Trifluoro-2-methyl-1-phenyl-3-(trifluoromethyl)but-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where trifluoromethyl groups play a crucial role.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 4,4,4-Trifluoro-2-methyl-1-phenyl-3-(trifluoromethyl)but-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparaison Avec Des Composés Similaires
4,4,4-Trifluoro-2-methyl-1-phenyl-3-(trifluoromethyl)but-2-en-1-one can be compared with other trifluoromethyl-containing compounds, such as:
4,4,4-Trifluoro-1-phenylbutane-1,3-dione: Similar in structure but lacks the additional trifluoromethyl group, resulting in different reactivity and applications.
4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione: Contains a naphthyl group instead of a phenyl group, leading to variations in chemical behavior and uses.
4,4,4-Trifluoro-3-(trifluoromethyl)but-2-enoic acid: An acid derivative with distinct properties and applications in different chemical contexts.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and versatility in various scientific and industrial applications.
Propriétés
Numéro CAS |
35444-12-3 |
|---|---|
Formule moléculaire |
C12H8F6O |
Poids moléculaire |
282.18 g/mol |
Nom IUPAC |
4,4,4-trifluoro-2-methyl-1-phenyl-3-(trifluoromethyl)but-2-en-1-one |
InChI |
InChI=1S/C12H8F6O/c1-7(9(19)8-5-3-2-4-6-8)10(11(13,14)15)12(16,17)18/h2-6H,1H3 |
Clé InChI |
FNFWBJPDQJXMNI-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C(F)(F)F)C(F)(F)F)C(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-Methoxy-phenoxy)-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzaldehyde](/img/structure/B13994906.png)



![4-N-[7-chloro-2-(4-methoxyphenyl)quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine;hydrochloride](/img/structure/B13994912.png)

![2,5-Dimethoxy-3,6-bis[(2-phenylethyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B13994921.png)

![4-Methyl-2-[[2-(2,3,4,5,6-pentachlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B13994934.png)





